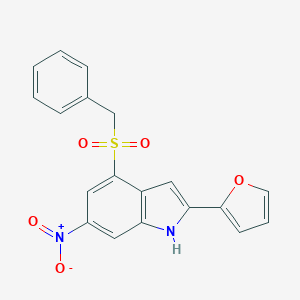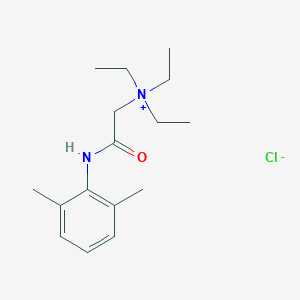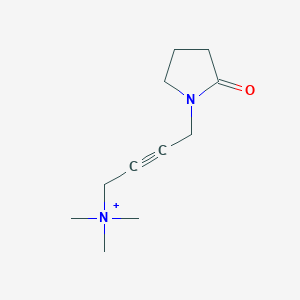![molecular formula C20H23N3O4 B004576 1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethan-1-one](/img/structure/B4576.png)
1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using different methods, and it has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Environmental Exposure and Metabolism
- A study focused on the environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children, highlighting the importance of understanding exposure to chemicals for public health policy development (Babina et al., 2012).
- Research on the metabolism, excretion, and pharmacokinetics of INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, in humans, providing insights into how complex compounds are metabolized and excreted in the human body (Shilling et al., 2010).
Toxicity Studies
- A study on severe poisoning from a novel substituted amphetamine, offering an understanding of the toxicological profiles of synthetic compounds and their potential effects on human health (Hieger et al., 2015).
- Research on surfactant toxicity in a case of herbicide intoxication, which might provide parallels to studying the toxicological effects of other complex chemical compounds (Hwang et al., 2015).
Analytical and Bioanalytical Chemistry
- A paper on the quantification of urinary conjugates of bisphenol A and other phenolic compounds in humans, showcasing methodologies that can be used to trace and quantify exposure to various chemicals (Ye et al., 2005).
Propiedades
Nombre del producto |
1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethan-1-one |
|---|---|
Fórmula molecular |
C20H23N3O4 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
1-[1-(3-methoxypropyl)-2,5-dimethylpyrrol-3-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone |
InChI |
InChI=1S/C20H23N3O4/c1-14-11-18(15(2)23(14)9-4-10-25-3)19(24)12-26-17-7-5-16(6-8-17)20-22-21-13-27-20/h5-8,11,13H,4,9-10,12H2,1-3H3 |
Clave InChI |
HXMAUUIDNLBJFD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1CCCOC)C)C(=O)COC2=CC=C(C=C2)C3=NN=CO3 |
SMILES canónico |
CC1=CC(=C(N1CCCOC)C)C(=O)COC2=CC=C(C=C2)C3=NN=CO3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{(Z)-[5-imino-7-oxo-2-(pyridin-3-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-tert-butylbenzoate](/img/structure/B4958.png)











